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Compound of Interest
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Compound Name: Dichlorophenoxy)methyllbenzoic
acid

CAS No.: 149288-43-7

Cat. No.: B3104696

Get Quote
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From Auxin Mimicry to Antimycobacterial Scaffolds

Executive Summary

This guide provides a high-level technical analysis of Dichlorophenoxy Benzoic Acids
(DCPBAS), a privileged scaffold bridging agrochemical utility and medicinal chemistry. While
historically associated with auxin-mimic herbicides (analogs of 2,4-D), recent medicinal
chemistry campaigns have repurposed this scaffold for antitubercular activity (InhA inhibition)
and anti-inflammatory applications. This document objectively compares the SAR profiles of
various DCPBA isomers, delineating the structural features that shift activity from phytotoxicity
to therapeutic enzyme inhibition.

Chemical Scaffold & Nomenclature

The DCPBA scaffold consists of a dichlorinated phenyl ring linked via an ether oxygen to a
benzoic acid moiety. Unlike the phenoxyacetic acids (e.g., 2,4-D) which have a two-carbon
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aliphatic tail, the benzoic acid derivatives possess a direct aromatic attachment, altering pKa,
lipophilicity, and binding pocket rigidity.

Core Numbering:
e Ring A (Distal): Dichlorophenyl moiety (Hydrophobic "Warhead").
o Linker: Ether oxygen (-O-).

e Ring B (Proximal): Benzoic acid moiety (Polar "Anchor").

Key Isomers Analyzed

Chlorine Pattern Linker Position Primary
Compound Class . . o

(Ring A) (Ring B)[1] Application

. Herbicidal (Auxin
2,4-D Analogs 2,4-Dichloro Ortho/Para to COOH )
Agonist)
] o ) Antitubercular (InhA

Triclosan Mimics 3,5-Dichloro Para to COOH

Inhibitor)

(Direct C-C bond, no Toxicity Risk (AhR

Biaryl Isosteres 3,5-Dichloro )
ether) Agonist)

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of DCPBASs is governed by a "Tripartite” SAR model involving the
hydrophobic tail, the linker flexibility, and the acid headgroup.

A. Ring A: The Hydrophobic Clamp (Cl Substitution)

e 2,4-Substitution (Herbicidal): The 2,4-dichloro pattern creates a steric shape that fits the
TIR1 ubiquitin ligase pocket in plants. The ortho-chlorine locks the conformation, mimicking
Indole-3-Acetic Acid (IAA).

o 3,5-Substitution (Medicinal): In drug discovery, particularly for Mycobacterium tuberculosis
(Mtb), the 3,5-dichloro pattern is preferred. It increases lipophilicity (
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value) without the steric clash of an ortho-chlorine, allowing the molecule to slide into the
deep hydrophobic substrate-binding loop of enoyl-ACP reductase (InhA).

B. The Linker: Ether (-O-) vs. Biaryl (C-C)

o Ether Advantage: The oxygen atom acts as a hydrogen bond acceptor (HBA) and introduces
a bond angle (~120°) that allows "butterfly” flexibility. This is crucial for induced fit in enzymes
like MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase).

» Biaryl Risk: Removing the oxygen to form a direct biphenyl bond (e.g., 3-(3,5-
dichlorophenyl)benzoic acid) flattens the molecule. Warning: Coplanar polychlorinated
biphenyls are potent agonists of the Aryl Hydrocarbon Receptor (AhR), leading to dioxin-like
toxicity. The ether linker disrupts this planarity, improving the safety profile.

C. Ring B: The Benzoic Acid Anchor

o Acidity (pKa ~4.2): Less acidic than phenoxyacetic acids (pKa ~3.0). This reduces ionization
at physiological pH (7.4), improving passive membrane permeability for intracellular targets
(e.g., inside macrophages for TB).

e Prodrug Potential: The benzoic acid is frequently esterified (e.g., propyl or phenyl esters) to
mask the charge during entry into mycobacteria, where esterases hydrolyze it back to the
active free acid.

Visualizations
Diagram 1: SAR Logic Map

This diagram illustrates the functional impact of structural modifications on the DCPBA scaffold.
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Caption: Functional dissection of the DCPBA scaffold highlighting the divergence between
herbicidal (2,4-Cl) and medicinal (3,5-Cl) pathways.

Comparative Performance Data

The following table contrasts the performance of a representative DCPBA (Antitubercular
candidate) against standard alternatives.
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4-(3,5-

_ 2,4-D Triclosan (Diphenyl
Feature Dichlorophenoxy)be ) _
. _ (Phenoxyacetic acid)  Ether)
nzoic acid
Primary Target Bacterial InhA/ MenB Plant TIR1 Receptor Bacterial Fabl / InhA
] Substrate competition  Auxin hormone NADH cofactor
Mechanism o o -
(Lipid pocket) mimicry competition
o High (Bacterial vs. Low (Dicots vs. Moderate (Broad
Selectivity ]
Mammalian) Monocots) spectrum)
) o ~4.5 (High membrane  ~2.8 (Systemic ) )
Lipophilicity (cLogP) ) ~4.8 (High retention)
penetration) transport)
S Moderate (Eye Low (Resistance
Toxicity Risk Low (Non-coplanar) S )
irritation, drift) concerns)

Experimental Insight: In M. tuberculosis assays (Alamar Blue), 3,5-dichlorophenoxy benzoic
acid esters have demonstrated MIC values < 10 pg/mL, comparable to second-line drugs,
whereas 2,4-D shows negligible activity against mycobacteria due to poor binding fit in the InhA
pocket.

Experimental Protocols
A. Synthesis: Ullmann Ether Condensation

Context: This is the industry-standard method for constructing the diaryl ether bond. Safety:
Copper salts are toxic; handle with care.

» Reagents: 3,5-Dichlorophenol (1.0 eq), 4-lodobenzoic acid methyl ester (1.1 eq),

(2.0 eq), Cul (10 mol%), N,N-Dimethylglycine (20 mol%).

e Solvent: 1,4-Dioxane (anhydrous).
e Procedure:

o Charge a sealed tube with phenol, aryl iodide, base, and catalyst ligand.
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o Degas with
for 10 mins.

o Heat to 90-110°C for 12-16 hours.

o Monitor via TLC (Hexane:EtOAc 8:2).

e Workup: Dilute with EtOAc, wash with 1N HCI (to remove Cu), brine, and dry over

o Hydrolysis: Treat the intermediate ester with LiOH in THF/H20 (1:1) at RT for 4h to yield the
final benzoic acid.

B. Assay: REMA (Resazurin Microtiter Assay) for Anti-TB
Activity

Context: A self-validating colorimetric assay for determining MIC.

Preparation: Dissolve DCPBA derivatives in DMSO (stock 10 mg/mL).

Inoculum:M. tuberculosis H37Ryv strain, diluted to optical density (OD600) of 0.001.

Plate Setup: Use 96-well plates. Add 100 uL of 7H9 broth. Perform serial 2-fold dilutions of
the compound.

Incubation: Add 100 pL of bacterial suspension. Incubate at 37°C for 7 days.

Readout: Add 30 pL of 0.01% Resazurin (blue). Incubate 24h.
o Pink Color: Viable bacteria (Reduction of resazurin to resorufin).

o Blue Color: No growth (Inhibition).

Validation: Rifampicin control well must be blue; Growth control must be pink.

Diagram 2: InhA Binding Mode Mechanism
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This diagram visualizes how the 3,5-DCPBA scaffold inhibits the InhA enzyme (based on
Triclosan homology).
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Caption: Schematic of 3,5-DCPBA binding to InhA. The dichlorophenyl tail mimics the fatty acid
substrate, while the benzoic acid interacts with the catalytic domain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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